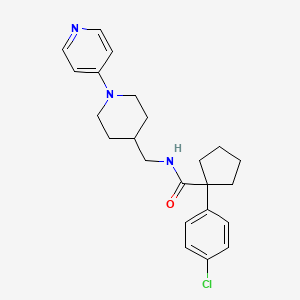

![molecular formula C19H19Cl2N3O3S2 B3018544 4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide CAS No. 862827-03-0](/img/structure/B3018544.png)

4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

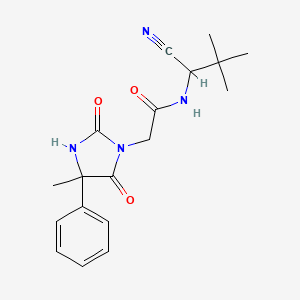

The compound "4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including carbonic anhydrase inhibition. Sulfonamides are often explored for their potential in therapeutic applications such as anticancer agents due to their ability to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes including tumor growth and metastasis .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the sulfenylation of nucleophiles. For instance, N-(2-Alkoxycarbonylbenzenesulfenyl)benzimidazoles have been used to yield various sulfenylated products, including sulfides and N-acylsulfenamides . Additionally, chlorosulfonation of 2-arylimidazoles has been shown to produce sulfonyl chloride derivatives, which can be further transformed into sulfonamides . These methods could potentially be applied to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The compound of interest likely contains a dihydroimidazole ring sulfenylated with a 3,4-dichlorophenylmethyl group and a benzenesulfonamide moiety. The exact structure would be confirmed through spectroscopic methods such as NMR and HRMS, as demonstrated in the synthesis and structural confirmation of related compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including sulfenylation and interactions with nucleophiles. The reactivity of the sulfonamide group can lead to the formation of disulfides, sulfides, and other sulfenylated compounds when reacted with appropriate nucleophiles . The specific chemical reactions that the compound "this compound" undergoes are not detailed in the provided papers, but it can be inferred that it may exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the dihydroimidazole ring and dichlorophenyl group in the compound may affect its hydrophobicity and electronic properties. The compound's inhibitory activity against carbonic anhydrase isoenzymes suggests it has the necessary chemical properties to interact with the enzyme's active site . The exact physical and chemical properties of the compound would require empirical determination through experiments such as solubility tests, melting point determination, and enzyme inhibition assays.

Applications De Recherche Scientifique

Molecular Docking and Structural Analysis

Research involving sulfonamide derivatives, such as those found in the study by Al-Hourani et al. (2015), focuses on molecular docking and crystal structure analysis to understand the interaction of these compounds within biological targets like enzymes. Such studies can shed light on the potential therapeutic applications of sulfonamides, including their role as enzyme inhibitors, particularly in the context of drug design and discovery Al-Hourani et al., 2015.

Nanoparticle Carriers for Agricultural Applications

Sulfonamides and related compounds have been explored for their utility in agricultural applications, such as in the sustained release of pesticides and fungicides. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carriers for carbendazim and tebuconazole, highlighting the potential of sulfonamide derivatives in enhancing the delivery and efficacy of agricultural chemicals Campos et al., 2015.

Antitumor and Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase enzymes by sulfonamide derivatives is a significant area of research with implications in cancer therapy. Studies by Morsy et al. (2009) and Gul et al. (2018) demonstrate the potential of dibenzensulfonamides in inducing apoptosis and autophagy in cancer cells, as well as inhibiting tumor-associated carbonic anhydrase isoenzymes, suggesting a therapeutic avenue for cancer treatment Morsy et al., 2009; Gul et al., 2018.

Propriétés

IUPAC Name |

4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O3S2/c1-23(2)29(26,27)15-6-4-14(5-7-15)18(25)24-10-9-22-19(24)28-12-13-3-8-16(20)17(21)11-13/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHDFGLBYHOFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

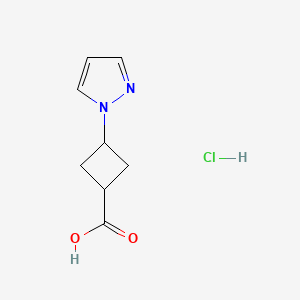

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

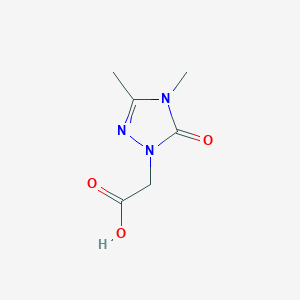

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

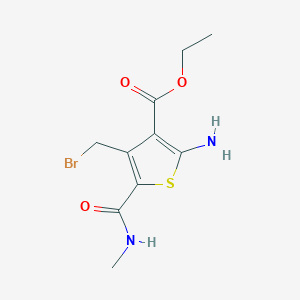

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)

![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)